molecular formula C59H116O6S3Sn B12712119 Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate CAS No. 83898-48-0

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate

Cat. No.: B12712119
CAS No.: 83898-48-0
M. Wt: 1136.5 g/mol
InChI Key: LTHSRDDUDNZMNL-UHFFFAOYSA-K
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Description

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound It is characterized by its unique structure, which includes a combination of tetradecyl, octyl, and oxo groups, along with a thioether linkage and a stannatetracosanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Stannatetracosanoate Backbone: This step involves the reaction of a stannane precursor with a long-chain carboxylic acid to form the stannatetracosanoate backbone.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the stannatetracosanoate with a thiol compound under controlled conditions.

    Addition of the Tetradecyl and Octyl Groups: The tetradecyl and octyl groups are added through alkylation reactions, using appropriate alkyl halides and a strong base.

    Oxidation and Final Modifications: The final steps involve oxidation reactions to introduce the oxo groups and any additional modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or the thioether linkage to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecyl or octyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides, aryl halides, or organometallic reagents can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and thiols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thioether linkage and oxo groups may interact with thiol-containing enzymes, inhibiting their function. Additionally, the stannatetracosanoate backbone may facilitate the compound’s incorporation into biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannadocosanoate
  • Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetradecanoate

Uniqueness

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is unique due to its specific combination of functional groups and its stannatetracosanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83898-48-0

Molecular Formula

C59H116O6S3Sn

Molecular Weight

1136.5 g/mol

IUPAC Name

tetradecyl 3-[octyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate

InChI

InChI=1S/3C17H34O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3

InChI Key

LTHSRDDUDNZMNL-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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